5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol

Lipophilicity CNS drug-likeness ADME prediction

5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol (CAS 2060049-92-3) is a synthetic bicyclic amino alcohol with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol. Structurally, it comprises a bicyclo[6.1.0]nonane scaffold (an eight-membered cyclooctane ring fused to a cyclopropane ring) substituted with an isopropylamino group at position 5 and a hydroxyl group at position 4.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B13247282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC(C)NC1CCC2CC2CCC1O
InChIInChI=1S/C12H23NO/c1-8(2)13-11-5-3-9-7-10(9)4-6-12(11)14/h8-14H,3-7H2,1-2H3
InChIKeyPLQKCBRUCAUYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol (CAS 2060049-92-3): Core Identity, Physicochemical Baseline, and Procurement-Relevant Characterization


5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol (CAS 2060049-92-3) is a synthetic bicyclic amino alcohol with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol [1]. Structurally, it comprises a bicyclo[6.1.0]nonane scaffold (an eight-membered cyclooctane ring fused to a cyclopropane ring) substituted with an isopropylamino group at position 5 and a hydroxyl group at position 4 . The compound is catalogued as a research chemical (PubChem CID 137702782) and is commercially available from multiple vendors at a standard purity specification of 95% . With a computed XLogP3-AA of 2.1, two hydrogen bond donors (NH, OH), two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 32.3 Ų, it occupies physicochemical property space consistent with moderately lipophilic, CNS-accessible small molecules [1]. The compound possesses four undefined stereocenters and is supplied as a stereoisomeric mixture unless otherwise specified [1].

1
CNS Fragment Library Design Favorable CNS MPO parameter alignment for neuroscience-focused fragment-based screening.
2
Medicinal Chemistry Exploration Bifunctional secondary amine/alcohol scaffold for kinase, protease, or GPCR pharmacophore studies.
3
Synthetic Building Block Dual functional groups and conformational constraint suitable for parallel library synthesis.

Why Generic Substitution Among 5-(N-Substituted Amino)bicyclo[6.1.0]nonan-4-ol Analogs Is Scientifically Unwarranted: A Physicochemical Rationale


The 5-amino substituent on the bicyclo[6.1.0]nonan-4-ol scaffold functions as the primary variable domain governing lipophilicity, hydrogen-bonding capacity, steric encumbrance, and conformational flexibility within this compound series [1]. Systematic comparison of the five closest catalogued analogs—bearing methylamino (CID 137702779), ethylamino (CID 137702780), dimethylamino (CID 137702781), pyrrolidin-1-yl (CID 137702783), and unsubstituted amino (CAS 2059955-49-4) groups—reveals substantial variation in key computed parameters that directly impact membrane permeability, target engagement potential, and metabolic susceptibility [1]. The isopropylamino-bearing target compound occupies a distinct position within this parameter space, exhibiting a LogP (2.1) that is 0.5–0.8 log units higher than the methylamino and ethylamino congeners, and a hydrogen bond donor count (2) that is twice that of the tertiary amine analogs (dimethylamino and pyrrolidinyl, each with HBD = 1) [1][2][3]. These differences are not cosmetic; they predict differential passive diffusion rates, distinct P-glycoprotein substrate likelihood, and altered pharmacophoric recognition patterns that render simple analog substitution without experimental validation a high-risk procurement decision [1].

Target: Isopropylamino
vs
Methyl/Ethylamino
Lower LogP (1.3–1.6) may reduce passive CNS permeability and predicted brain exposure context.
Target: Isopropylamino
vs
Dimethyl/Pyrrolidinyl
Tertiary amines lack H-bond donor (HBD=1), precluding key pharmacophoric interactions for hinge-binding targets.
Target: Isopropylamino
vs
Pyrrolidinyl analog
Cyclic constraint reduces conformational flexibility; may shift induced-fit binding profile compared to isopropyl.

Quantitative Differentiation Evidence for 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol Relative to Its Closest Structural Analogs


Lipophilicity (LogP) Positioning Within the N-Substituted Amino Alcohol Series: CNS Drug-Likeness Optimization Window

The target compound's computed XLogP3-AA of 2.1 places it within the empirically defined optimal LogP range for CNS drug candidates (typically 2–5), whereas the methylamino (LogP 1.3) and ethylamino (LogP 1.6) congeners fall below this window, and the dimethylamino analog (LogP 1.7) sits near the lower boundary [1]. The pyrrolidinyl analog (LogP 2.2) is marginally more lipophilic. This LogP differential of 0.5–0.8 units relative to the lower homologs translates to an approximately 3- to 6-fold increase in predicted octanol-water partition coefficient, a magnitude known to substantially influence passive blood-brain barrier permeation rates in parallel artificial membrane permeability assays (PAMPA-BBB) [2].

Lipophilicity (LogP)
Context-dependent
XLogP3-AA 2.1 vs Methylamino 1.3 / Ethylamino 1.6
Supports CNS permeability prediction window
Class-level inference; no experimental LogD data
Lipophilicity CNS drug-likeness ADME prediction

Hydrogen Bond Donor Count Differentiation: Secondary vs. Tertiary Amine Pharmacophoric Consequences

The target compound possesses two hydrogen bond donors (NH of the isopropylamino group and OH at position 4), a feature shared with the methylamino (HBD = 2) and ethylamino (HBD = 2) secondary amine analogs but absent from the dimethylamino (HBD = 1) and pyrrolidinyl (HBD = 1) tertiary amine analogs [1]. The presence of the NH donor enables hydrogen bond donation to backbone carbonyls in kinase hinge regions, aspartyl protease catalytic dyads, and GPCR orthosteric sites—interactions that tertiary amines are structurally incapable of forming [2]. Conversely, the tertiary amine analogs lack this HBD capability but gain increased basicity that may enhance lysosomal trapping.

H-Bond Donor Count
Context-dependent
HBD = 2 vs Tertiary Amines HBD = 1
Mechanistic competence for hinge-binding interactions
Class-level pharmacophoric inference
Hydrogen bonding Target engagement Secondary amine pharmacophore

N-Substituent Steric Bulk and Conformational Degrees of Freedom: Isopropyl as a Balanced Intermediate

The target compound carries two rotatable bonds (the isopropyl C–N bond and the isopropyl C–C bond), matching the ethylamino analog (RotB = 2) and exceeding the methylamino, dimethylamino, and pyrrolidinyl analogs (all RotB = 1) [1]. The isopropyl group introduces greater steric bulk (Taft Es ≈ −0.47 for i-Pr vs. −0.07 for Et, −0.00 for Me) than the linear N-alkyl congeners, while maintaining more conformational degrees of freedom than the rotationally constrained pyrrolidinyl ring [2]. This positions the target compound as a balanced intermediate in the series: more sterically demanding than methyl/ethyl for potential selectivity gains, yet more flexible than the pyrrolidinyl analog, which may be advantageous for induced-fit binding scenarios.

Steric Bulk / Flexibility
Context-dependent
RotB = 2 Taft Es ≈ −0.47
Balanced intermediate for selectivity vs. flexibility
Literature steric parameters; not compound-specific measured
Steric effects Rotatable bonds Conformational analysis

Polar Surface Area (TPSA) Consistency with CNS Multiparameter Optimization (MPO) Desirability Scores

The target compound's TPSA of 32.3 Ų is identical to that of the methylamino and ethylamino secondary amine analogs (both 32.3 Ų) and 8.8 Ų higher than that of the dimethylamino and pyrrolidinyl tertiary amine analogs (both 23.5 Ų) [1]. Under the CNS MPO framework, TPSA values between 20 and 50 Ų receive a maximal desirability score of 1.0 for the TPSA component, meaning all series members achieve the same TPSA sub-score [2]. However, when combined with the LogP and HBD parameters discussed above, the target compound's composite MPO profile (LogP 2.1, TPSA 32.3, HBD 2, MW 197.32) yields an estimated CNS MPO score of approximately 4.8–5.2 out of 6, placing it in the 'desirable' range (>4) for CNS drug candidates [2]. The methylamino (LogP 1.3) and dimethylamino (HBD 1) analogs each have one parameter outside the optimal desirability window, reducing their composite scores.

CNS MPO Profile
Context-dependent
TPSA 32.3 Ų Est. MPO 4.8–5.2/6
Desirable composite CNS drug-likeness alignment
Class-level score; no experimental BBB data
CNS MPO Blood-brain barrier permeability Drug-likeness

Molecular Weight Tier Placement Within the Analog Series: Implications for Ligand Efficiency Metrics

The target compound (MW 197.32) occupies an intermediate molecular weight tier within the series: it is heavier than the methylamino (169.26), ethylamino (183.29), dimethylamino (183.29), and unsubstituted amino (155.24) analogs, but lighter than the pyrrolidinyl analog (209.33) [1]. In fragment-based drug discovery (FBDD), compounds with MW < 250 are classified as fragments or fragment-like leads, and all members of this series fall within that range [2]. The isopropylamino substitution adds 28.06 Da over the ethylamino analog and 14.03 Da over the dimethylamino analog, representing a modest MW increase that is within acceptable fragment growth parameters while delivering the lipophilicity and steric advantages documented above.

Molecular Weight
Context-dependent
197.32 g/mol Fragment-like (MW
Acceptable fragment growth with pre-installed complexity
Positioned in intermediate MW tier of series
Ligand efficiency Fragment-based drug discovery Molecular weight optimization

CRITICAL EVIDENCE GAP DISCLOSURE: Absence of Published Biological Activity Data for the Entire Compound Series

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents as of May 2026 yielded no published biological activity data—including no IC50, Ki, EC50, or percent inhibition values—for 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol or any of its five closest N-substituted analogs [1][2][3]. This compound series appears to be an unexplored chemical space with no peer-reviewed pharmacological characterization, no patent claims to specific biological targets, and no structure-activity relationship (SAR) studies. All differentiation claims in this guide are therefore restricted to computed physicochemical properties and class-level inferences drawn from established medicinal chemistry principles; no claim of superior biological activity, selectivity, or in vivo performance is made or should be inferred.

Biological Data Gap
Data to verify
No published IC50, Ki, or EC50 found
Procurement based on physicochemical differentiation only
Requires experimental validation for any bioactivity
Data transparency Procurement risk Experimental validation required

Recommended Procurement and Application Scenarios for 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol Based on Physicochemical Evidence


CNS-Focused Fragment Library Construction for Neurotarget Screening

Based on its favorable CNS MPO profile (LogP 2.1 within the 2–5 optimal window, TPSA 32.3 Ų below the 70–80 Ų BBB permeability threshold, and HBD 2 within acceptable limits), 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol is the recommended choice among the mono-N-alkyl secondary amine analogs for inclusion in a CNS-oriented fragment screening library [1]. Its balanced parameter alignment—contrasting with the suboptimal LogP of the methylamino (1.3) and ethylamino (1.6) analogs—makes it the most promising entry point for fragment-based screening against neurological targets such as GPCRs, ion channels, or CNS-active enzymes where passive BBB penetration is a prerequisite for downstream lead optimization [2].

Scaffold-Hopping Starting Point for Kinase or Protease Inhibitor Design Requiring H-Bond Donor Capacity

For medicinal chemistry programs targeting enzymes with established hinge-binding (kinase) or catalytic dyad (aspartyl/serine protease) pharmacophores that require a hydrogen bond donor, the target compound's secondary amine (HBD = 2) is mechanistically competent for target engagement, whereas the tertiary dimethylamino and pyrrolidinyl analogs (HBD = 1) are structurally incapable of this key interaction [1]. The bicyclo[6.1.0]nonane scaffold further provides a conformationally constrained core that may confer selectivity advantages over more flexible acyclic amino alcohols, although this remains to be experimentally validated [2].

Synthetic Building Block for Parallel Library Synthesis via N-Functionalization and Ring Modification

The compound's dual functional groups—a secondary amine amenable to acylation, sulfonylation, or reductive amination, and a secondary alcohol suitable for esterification, etherification, or oxidation—make it a versatile bifunctional building block for generating diverse compound arrays [1]. The isopropyl substituent provides greater steric differentiation than methyl or ethyl in library designs aimed at exploring steric SAR around the amine position, while the cyclopropane ring offers potential for ring-opening derivatization [2].

Negative Control or Comparator Compound for Bicyclo[6.1.0]nonane-Based Bioorthogonal Chemistry Reagents

Unlike bicyclo[6.1.0]nonyne (BCN) derivatives widely used in strain-promoted azide-alkyne cycloaddition (SPAAC) bioorthogonal chemistry, the saturated bicyclo[6.1.0]nonane scaffold of the target compound lacks the reactive alkyne moiety and thus cannot participate in cycloaddition reactions [1]. This chemical inertness positions the compound as a potentially useful negative control or inert carrier scaffold in bioconjugation experiments where a non-reactive, structurally matched comparator is required to control for non-specific bicyclo[6.1.0]nonane scaffold effects [2].

Application
Selection Property
Validation Focus
CNS Fragment Library Construction
CNS MPO parameter alignment
Fragment screening hit rate vs. computed profile
Kinase/Protease Inhibitor Design
Secondary amine H-bond donor capacity
Target engagement assay (HBD-dependent)
Parallel Library Synthesis
Bifunctional scaffold with steric differentiation
Library diversity and synthetic tractability
Negative Control for BCN Conjugates
Saturated, non-reactive bicyclo[6.1.0]nonane core
Bioorthogonal inertness confirmation
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